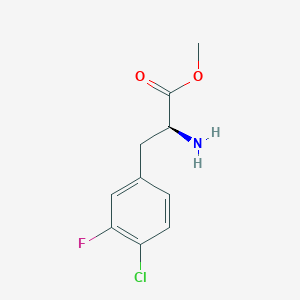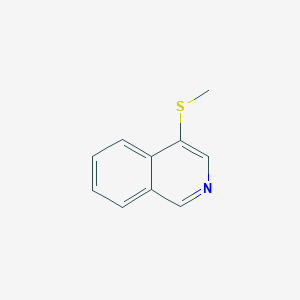
4-(Methylsulfanyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)isoquinoline is a heterocyclic organic compound with the molecular formula C10H9NS. It features an isoquinoline ring with a methylsulfanyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-(Methylsulfanyl)isoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of phenethylamine with acid chlorides or anhydrides, followed by oxidation .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes. For instance, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are efficient methods for producing isoquinolines in high yields .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfanyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
4-(Methylsulfanyl)isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: Some isoquinoline derivatives are explored as potential drug candidates due to their pharmacological activities.
Industry: This compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)isoquinoline involves its interaction with molecular targets and pathways. Isoquinoline derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. For example, some isoquinoline derivatives exhibit neurotoxic activity by affecting dopamine neurons and inducing oxidative stress .
Comparison with Similar Compounds
Isoquinoline: The parent compound of 4-(Methylsulfanyl)isoquinoline, lacking the methylsulfanyl group.
Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-methylsulfanylisoquinoline |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 |
InChI Key |
LJJYUBRSIWDHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


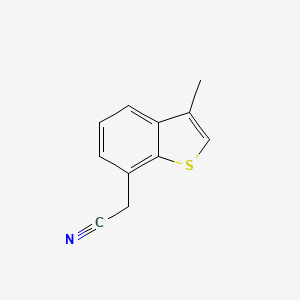
![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
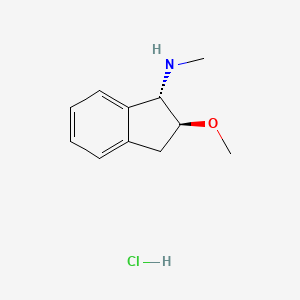
![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)

amine](/img/structure/B13515310.png)
![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
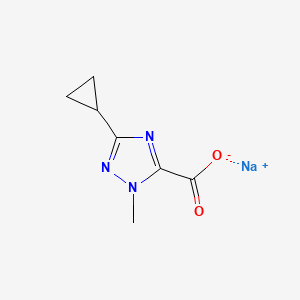
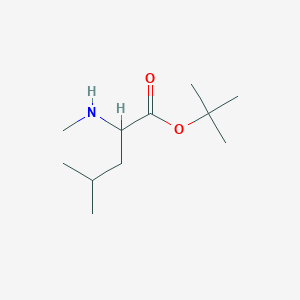
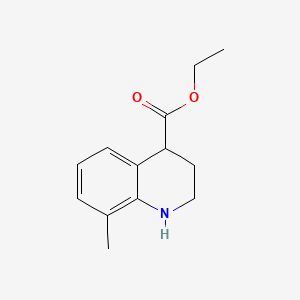

![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
